molecular formula C8H6FNO2 B13596967 (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid CAS No. 1564007-82-4

(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid

Cat. No.: B13596967
CAS No.: 1564007-82-4
M. Wt: 167.14 g/mol
InChI Key: GFHFUCLDRXGLLH-ONEGZZNKSA-N
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Description

(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid is an organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propenoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoropyridine and propenoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to deprotonate the propenoic acid.

    Coupling Reaction: The deprotonated propenoic acid is then coupled with 2-fluoropyridine using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chloropyridin-3-yl)prop-2-enoicacid
  • (2E)-3-(2-bromopyridin-3-yl)prop-2-enoicacid
  • (2E)-3-(2-iodopyridin-3-yl)prop-2-enoicacid

Uniqueness

(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1564007-82-4

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

(E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+

InChI Key

GFHFUCLDRXGLLH-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(N=C1)F)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)F)C=CC(=O)O

Origin of Product

United States

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